4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5) is a uniquely functionalized heterocyclic scaffold combining a C4-hydroxy handle for facile derivatization—alkylation, acylation, or chlorination to the versatile 4-chloro intermediate (CAS 305370-84-7)—a C6-nitro group enabling bioreductive activation strategies, and a C3-carbonitrile for further elaboration. This precise 4,6,3-substitution pattern is critical for SAR reproducibility in kinase inhibitor and antimicrobial programs. Substituting with generic or unsubstituted naphthyridine analogs introduces uncontrolled variables that compromise experimental outcomes. Ideal for building diverse C4-substituted 1,8-naphthyridine-3-carbonitrile libraries for drug discovery.

Molecular Formula C9H4N4O3
Molecular Weight 216.15 g/mol
CAS No. 690223-99-5
Cat. No. B3022006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile
CAS690223-99-5
Molecular FormulaC9H4N4O3
Molecular Weight216.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-]
InChIInChI=1S/C9H4N4O3/c10-2-5-3-11-9-7(8(5)14)1-6(4-12-9)13(15)16/h1,3-4H,(H,11,12,14)
InChIKeyRWDPPUXFHFMJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5): A Strategic 1,8-Naphthyridine Scaffold for Drug Discovery


4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5) is a functionalized 1,8-naphthyridine derivative bearing hydroxy, nitro, and carbonitrile substituents at the 4-, 6-, and 3-positions, respectively. This heterocyclic scaffold belongs to the 1,8-naphthyridine family, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The presence of the reactive nitro group at the 6-position, combined with the 3-carbonitrile moiety and 4-hydroxy functionality, provides a versatile chemical platform amenable to further synthetic elaboration, positioning this compound as a valuable intermediate in rational drug design [2].

Why Generic 1,8-Naphthyridine Derivatives Cannot Substitute 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5) in Rational Design


1,8-Naphthyridine derivatives are not interchangeable scaffolds. Substituent identity and position profoundly modulate biological activity, target selectivity, and synthetic utility. For instance, within the naphthyridine-3-carbonitrile series, the substitution pattern at the 4-position dictates reactivity pathways and downstream derivatization potential. The 4-hydroxy group in CAS 690223-99-5 is a critical functional handle for further chemical transformations such as alkylation, acylation, or conversion to a leaving group (e.g., via chlorination), enabling access to a distinct chemical space that 4-unsubstituted or 4-alkyl analogs cannot provide [1]. Furthermore, structure-activity relationship (SAR) studies across the broader 1,8-naphthyridine class demonstrate that the presence and position of electron-withdrawing groups like nitro moieties significantly influence key pharmacological parameters including potency, selectivity, and physicochemical properties [2]. Therefore, substituting this specific intermediate with a generic or unsubstituted naphthyridine analog introduces uncontrolled variables that compromise experimental reproducibility and SAR progression in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5) Versus Comparator Analogs


Synthetic Handle Differentiation: 4-Hydroxy Group Enables Direct Chlorination for Downstream Derivatization

The 4-hydroxy group in CAS 690223-99-5 serves as a direct precursor for chlorination to yield 4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 305370-84-7), a versatile electrophilic intermediate for nucleophilic aromatic substitution reactions. This synthetic pathway is documented in the literature: refluxing CAS 690223-99-5 with phosphorus oxychloride (POCl₃) for 24 hours produces the corresponding 4-chloro derivative . In contrast, unsubstituted 1,8-naphthyridine-3-carbonitriles lack this functional handle, requiring alternative, often less efficient, synthetic routes for C4 functionalization. This direct conversion pathway reduces synthetic step count and enhances overall yield for library synthesis.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

Scaffold Activity Differentiation: 1,8- vs. 1,7-Naphthyridine Core in EGFR Kinase Inhibition

While direct quantitative biological data for CAS 690223-99-5 is not available in the public domain, class-level evidence from structurally related 6-substituted-4-anilino naphthyridine-3-carbonitriles demonstrates that the 1,8-naphthyridine core confers significantly different biological activity compared to the 1,7-isomer. A comparative study by Wissner et al. (2004) reported that compounds with a 1,7-naphthyridine core retained high potency as EGFR kinase inhibitors, whereas those with a 1,8-naphthyridine core were 'significantly less active' [1]. This scaffold-level distinction establishes the 1,8-naphthyridine framework of CAS 690223-99-5 as a distinct pharmacophore with unique kinase selectivity profiles, differentiating it from 1,7-naphthyridine analogs that may be considered alternative scaffolds for kinase-targeted drug discovery.

EGFR Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Nitro Group Reduction Potential: A Distinct Bioactivation Pathway Versus Non-Nitro Analogs

The 6-nitro substituent in CAS 690223-99-5 imparts a distinct mechanism of potential bioactivation through enzymatic reduction. According to technical documentation, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . This bioreductive pathway is a well-established mechanism for antimicrobial and antiparasitic agents, differentiating 6-nitro substituted 1,8-naphthyridines from non-nitro analogs that lack this activation mechanism. Within the class, 7-amino substituted 1-ethyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylates have been specifically evaluated for activity against Trichomonas vaginalis, demonstrating the functional relevance of the nitro group in antimicrobial applications [1].

Prodrug Design Antimicrobial Activity Bioreductive Activation

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 690223-99-5)


Synthesis of C4-Functionalized 1,8-Naphthyridine Libraries via Nucleophilic Aromatic Substitution

CAS 690223-99-5 serves as an optimal starting material for generating diverse C4-substituted 1,8-naphthyridine-3-carbonitrile libraries. The 4-hydroxy group is readily converted to the 4-chloro derivative (CAS 305370-84-7) via POCl₃ reflux [1], which then acts as a versatile electrophile for nucleophilic aromatic substitution with amines, thiols, or alkoxides. This two-step derivatization pathway provides efficient access to structurally diverse analogs for structure-activity relationship (SAR) exploration in drug discovery programs targeting kinases, antimicrobial agents, or other therapeutic areas.

Bioreductive Prodrug Design in Antimicrobial and Antiparasitic Research

The 6-nitro substituent in CAS 690223-99-5 confers potential for bioreductive activation, a mechanism exploited in the design of antimicrobial and antiparasitic prodrugs. Enzymatic reduction of the nitro group by bacterial or parasitic nitroreductases can generate reactive intermediates that exert cytotoxic effects [1]. This compound is therefore suitable for programs aimed at developing novel agents against nitroreductase-expressing pathogens, including Trichomonas vaginalis and other anaerobic or microaerophilic organisms where this activation pathway is operative .

Kinase Inhibitor Scaffold Optimization for Selectivity Profiling

Given the established SAR showing that 1,8-naphthyridine cores exhibit distinct kinase inhibition profiles compared to 1,7-isomers [1], CAS 690223-99-5 is a valuable starting point for designing selective kinase inhibitors. The 1,8-naphthyridine core may offer advantageous selectivity windows against specific kinase targets where 1,7-naphthyridine analogs show off-target activity. This scaffold is particularly relevant for programs seeking to differentiate from quinoline- or 1,7-naphthyridine-based kinase inhibitor chemotypes.

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